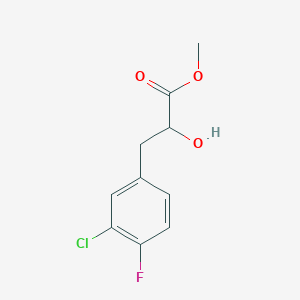
2-(Thian-3-yloxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thian-3-yloxy)ethan-1-amine is an organic compound characterized by the presence of a thiane ring attached to an ethanamine group through an oxygen atom. This compound has a molecular weight of 161.3 g/mol and is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-yloxy)ethan-1-amine typically involves the nucleophilic substitution reaction of thiane derivatives with ethanamine. One common method is the reaction of thiane-3-ol with 2-chloroethanamine under basic conditions to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Thian-3-yloxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(Thian-3-yloxy)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thian-3-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-(Thian-4-yloxy)ethan-1-amine: Similar structure but with the oxygen atom attached to the fourth position of the thiane ring.
2-(Thian-3-yloxy)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(thian-3-yloxy)ethanamine |
InChI |
InChI=1S/C7H15NOS/c8-3-4-9-7-2-1-5-10-6-7/h7H,1-6,8H2 |
InChI Key |
CWKGOOWKMOLLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


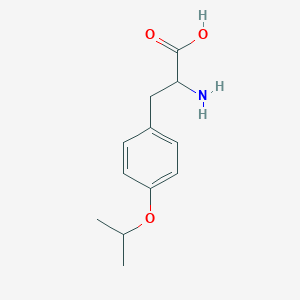
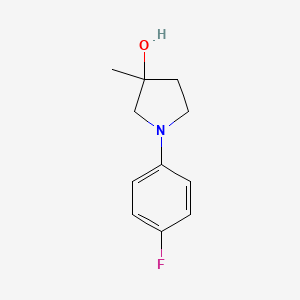

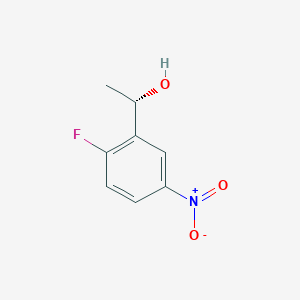
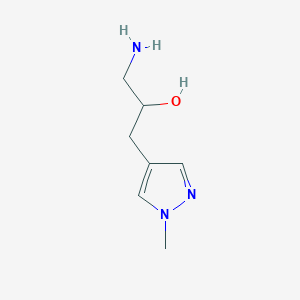
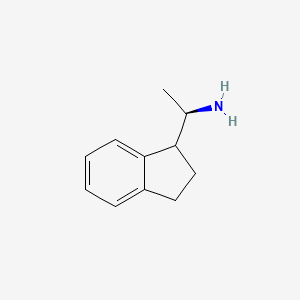
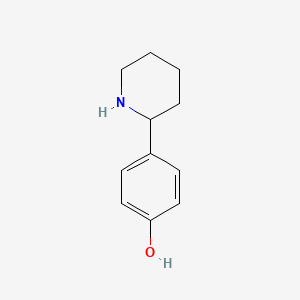
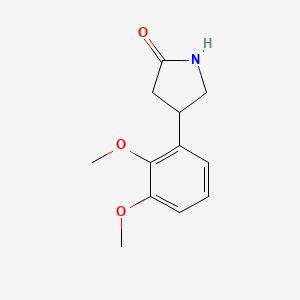

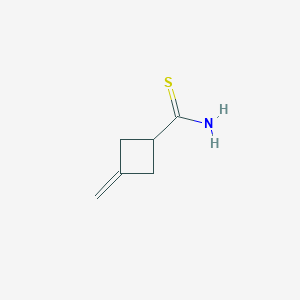
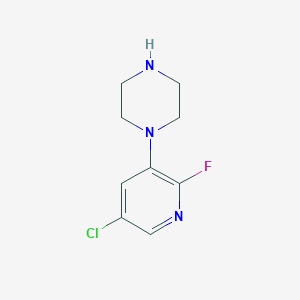
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
